3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

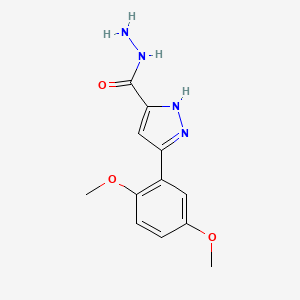

3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative characterized by a 2,5-dimethoxyphenyl substituent at position 3 and a carbohydrazide group at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The carbohydrazide moiety introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-18-7-3-4-11(19-2)8(5-7)9-6-10(16-15-9)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIUTMXIUJFXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with hydrazine hydrate to introduce the carbohydrazide group. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Chemical Reactions Analysis

3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

Antioxidant Activity

Research has shown that compounds containing pyrazole moieties exhibit potent antioxidant properties. A study evaluated the antioxidant activity of various pyrazole derivatives, including 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide, using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays. The compound demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent in therapeutic applications .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study synthesized various pyrazole derivatives and assessed their efficacy against a range of bacterial strains. The findings indicated that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents .

Case Study 1: Antiviral Potential

In a recent investigation focusing on antiviral compounds, derivatives of pyrazole were screened for their ability to inhibit viral replication. The study highlighted that certain pyrazole derivatives, including those structurally related to this compound, showed promising results against viruses such as the measles virus. These compounds inhibited the activity of dihydroorotate dehydrogenase (DHODH), an enzyme critical for viral replication .

Case Study 2: In Vivo Studies

A comprehensive in vivo study evaluated the antioxidant effects of pyrazole derivatives in animal models. The results indicated that treatment with this compound led to significant reductions in oxidative stress markers in liver tissues. This reinforces the compound's potential as a therapeutic agent for conditions associated with oxidative stress .

Data Tables

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant Activity | DPPH Radical Scavenging | Significant scavenging effect |

| Antimicrobial Activity | Agar Diffusion Method | Effective against Gram-positive bacteria |

| Antiviral Activity | DHODH Inhibition Assay | Inhibited viral replication |

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The structural diversity of pyrazole derivatives primarily arises from substituent variations on the aromatic rings and functional groups. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s dimethoxy groups enhance solubility and π-π stacking compared to electron-withdrawing chloro substituents in ’s analog .

- Functional Group Impact : The carbohydrazide group in the target compound facilitates hydrogen bonding, unlike the carboxylic acid in ’s analog, which may limit membrane permeability due to ionization .

Biological Activity

3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 278.26 g/mol. The compound features a pyrazole ring, which is known for its versatility in biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, a study evaluated various pyrazole derivatives, including this compound, against common pathogens. The minimum inhibitory concentration (MIC) was determined for several derivatives, showing promising results against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| Other Pyrazole Derivative | 0.22 | E. coli |

These findings suggest that the compound exhibits significant antimicrobial properties, comparable to established antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:

- Inhibition of TNF-α : Up to 85% at a concentration of 10 µM.

- Inhibition of IL-6 : Up to 93% at the same concentration.

These results indicate that the compound could serve as a potent anti-inflammatory agent, potentially useful in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this pyrazole derivative. In vitro tests against various cancer cell lines revealed that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 10 | Cell cycle arrest |

The compound's ability to inhibit cell proliferation highlights its potential as an anticancer agent .

Case Studies

Several case studies have been published regarding the synthesis and evaluation of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that compounds similar to this compound showed enhanced activity against drug-resistant strains of bacteria.

- Anti-inflammatory Research : Research focusing on the inhibition of COX enzymes indicated that this compound could serve as a lead for developing new anti-inflammatory drugs with fewer side effects than traditional NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.